molecular formula C20H20N4O B2756288 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921843-22-3

2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2756288
CAS No.: 921843-22-3
M. Wt: 332.407
InChI Key: VIIRTHAQYGHDOY-UHFFFAOYSA-N
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Description

2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A variety of 1,3,4-oxadiazole derivatives have been synthesized, including those related to the mentioned compound. These derivatives have been characterized using different spectroscopic methods (IR, NMR, HRMS) and studied for their optical properties, including absorption and fluorescence characteristics. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized and characterized, showing specific fluorescence spectral characteristics in dichloromethane (Yan-qing Ge et al., 2014).

Bioactive Properties

Research has been conducted on the bioactive properties of 1,3,4-oxadiazole derivatives. Some studies focus on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which could have implications for treating conditions like dementias and myasthenia gravis. For example, 5-aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to this heterocycle have been designed as potential inhibitors, displaying moderate dual inhibition against AChE and BChE (Václav Pflégr et al., 2022).

Antitumor Activity

The antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been explored, with certain compounds showing good potency in vitro against a panel of cell lines. This indicates a promising avenue for the development of new anticancer agents (Catalin V. Maftei et al., 2016).

Optical and Electronic Materials

Research into the synthesis of 1,3,4-oxadiazole derivatives also extends into their application in optical and electronic materials, such as organic light-emitting diodes (OLEDs). For instance, the synthesis and characterization of bis(1,3,4-oxadiazole) systems for use in OLEDs have been reported, highlighting their utility as hole-blocking materials and demonstrating improved device performance (Changsheng Wang et al., 2001).

Properties

IUPAC Name

2-butyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-2-3-10-19-22-23-20(25-19)18-12-16-8-4-5-9-17(16)24(18)14-15-7-6-11-21-13-15/h4-9,11-13H,2-3,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIRTHAQYGHDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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